molecular formula C10H11N B137505 (3,5-Dimethylphenyl)acetonitrile CAS No. 39101-54-7

(3,5-Dimethylphenyl)acetonitrile

Cat. No.: B137505
CAS No.: 39101-54-7
M. Wt: 145.2 g/mol
InChI Key: LMUKNQSVBFEUKR-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)acetonitrile, also known as DMPA, is an organic compound belonging to the class of aromatic nitriles, which is used in various scientific and industrial applications. The compound is of great interest to the scientific community due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Complex Molecules: (3,5-Dimethylphenyl)acetonitrile derivatives are used in synthesizing various complex molecules. For instance, bis-(4-hydroxy-3,5-dimethylphenyl)(4-aminophenyl)methane derivatives are synthesized and characterized, showing inclusion of acetonitrile in their crystal structure. These compounds are noted for their characteristic visible absorptions, useful in differentiating isomeric forms (Sarma, Tamuly, & Baruah, 2007).

Polymerisation Enhancements

  • Acceleration of Polymerization Rates: this compound plays a role in enhancing the polymerization process. For instance, acetonitrile has been shown to significantly increase the polymerization rate of 2,6-dimethylphenol when using copper-(1-methylimidazole) complexes as catalysts. This is attributed to acetonitrile's ability to act as a labile ligand for copper and prevent catalyst poisoning due to hydrolysis (Gamez et al., 2001).

Analytical Chemistry Applications

  • Chiral Separation in Liquid Chromatography: Amylose tris(3,5-dimethylphenylcarbamate), under reversed-phase conditions, is used for the chiral separation of steroids. The unique separation behavior of this compound under different conditions extends its application in chiral stationary phases (Kummer & Werner, 1998).
  • Capillary Electrophoresis: The separation of mono- and dimethylphenols by capillary electrophoresis in pure acetonitrile is an important application. In acetonitrile, uncharged phenols interact with background electrolyte anions forming negatively charged complexes, enabling their separation (Porras, Kuldvee, Palonen, & Riekkola, 2003).

Material Science and Engineering

  • Development of New Materials: this compound derivatives are instrumental in creating new materials with specific properties. For example, a study describes the synthesis of unsymmetrical photochromic diarylethenes and discusses their properties in acetonitrile, such as photochromic behavior, fluorescence switch, and kinetics experiments (Ma, Liu, & Pu, 2017).

Safety and Hazards

“(3,5-Dimethylphenyl)acetonitrile” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . The storage temperature is 0-5°C .

Future Directions

While the specific future directions for “(3,5-Dimethylphenyl)acetonitrile” are not mentioned in the searched resources, a related compound, amylose tris (3,5-dimethylphenylcarbamate), has been used as a chiral selector , indicating potential applications in chiral recognition and separation.

Mechanism of Action

Properties

IUPAC Name

2-(3,5-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUKNQSVBFEUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192351
Record name (3,5-Dimethylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39101-54-7
Record name 3,5-Dimethylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39101-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039101547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,5-Dimethylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-dimethylphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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